molecular formula C19H14Cl2F6N2O2 B4742734 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide

Cat. No.: B4742734
M. Wt: 487.2 g/mol
InChI Key: SBBXAHJFYLJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide is a synthetic organic compound characterized by the presence of two chloro and trifluoromethyl substituted phenyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable pentanediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Oxidation Reactions: The major products are the oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Reactions: The major products are the reduced forms, such as amines or alcohols.

    Hydrolysis: The major products are the corresponding carboxylic acids and amines.

Scientific Research Applications

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide
  • N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 2-chloro-5-(trifluoromethyl)benzonitrile

Uniqueness

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F6N2O2/c20-12-6-4-10(18(22,23)24)8-14(12)28-16(30)2-1-3-17(31)29-15-9-11(19(25,26)27)5-7-13(15)21/h4-9H,1-3H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBXAHJFYLJUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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